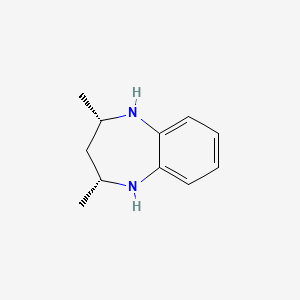
1H-Pyrrol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrol-3(2H)-one is a type of organic compound that belongs to the class of pyrrolones . It is a key intermediate in various chemical reactions and has been the subject of numerous studies due to its interesting properties and potential applications .
Synthesis Analysis
The synthesis of 1H-Pyrrol-3(2H)-one can be achieved through flash vacuum pyrolysis of N,N-disubstituted aminomethylene Meldrum’s acid derivatives . This process provides a route to 4,5-unsubstituted 1H-Pyrrol-3(2H)-ones by a hydrogen-transfer–cyclisation sequence . Alkyl and aryl 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted pyrrolones can be obtained .Molecular Structure Analysis
The molecular structure of 1H-Pyrrol-3(2H)-one has been confirmed through X-ray crystallography . The structure confirms charge delocalisation in these cations, which can be regarded as the Wheland intermediates for protonation of 3-hydroxypyrrols .Chemical Reactions Analysis
1H-Pyrrol-3(2H)-one undergoes various chemical reactions. For instance, alkylation of 1-substituted 1H-Pyrrol-3(2H)-ones in the presence of base generally gives a mixture of O-alkylated, C,O-dialkylated, and C,C-dialkylated products . The proportion of C-alkylation is increased by the use of a soft alkylating agent (e.g., iodomethane) and a solvent of low polarity (e.g., THF), whereas O-alkylation is favored by hard alkylating agents (e.g., methyl toluene-psulphonate), and dipolar aprotic solvents (e.g., dimethylimidazolidinone) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrol-3(2H)-one are largely determined by its molecular structure and the nature of its substituents . Detailed information about its specific physical and chemical properties may require further experimental studies.Wirkmechanismus
Zukünftige Richtungen
The future directions in the study of 1H-Pyrrol-3(2H)-one could involve exploring its potential applications in various fields, such as organic synthesis, medicinal chemistry, and material science. Further studies could also focus on developing more efficient and environmentally friendly methods for its synthesis .
Eigenschaften
CAS-Nummer |
5860-48-0 |
|---|---|
Produktname |
1H-Pyrrol-3(2H)-one |
Molekularformel |
C4H5NO |
Molekulargewicht |
83.09 g/mol |
IUPAC-Name |
1,2-dihydropyrrol-3-one |
InChI |
InChI=1S/C4H5NO/c6-4-1-2-5-3-4/h1-2,5H,3H2 |
InChI-Schlüssel |
HMXQIFUGFZEJEO-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=CN1 |
Kanonische SMILES |
C1C(=O)C=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethyl 6-nitrobenzo[d]oxazole-2-carboxylate](/img/structure/B3191884.png)
![2-[Methoxy(4-methylphenyl)methylidene]propanedinitrile](/img/structure/B3191888.png)
